

Anileridine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anileridine hydrochloride*

Cat. No.: B1615925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physicochemical characteristics of **anileridine hydrochloride**, a potent synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities by offering a consolidated resource of its chemical and physical properties, analytical methodologies, and mechanism of action.

Physicochemical Characteristics

Anileridine hydrochloride is the dihydrochloride salt of anileridine.^{[1][2]} It presents as a white to yellowish-white crystalline powder that is odorless or practically odorless and has a slightly bitter taste.^[3] The compound is stable in air.^[3]

Chemical Structure and Properties

Anileridine is a phenylpiperidine derivative, structurally related to meperidine.^[4] The key structural features and physicochemical properties of anileridine and its dihydrochloride salt are summarized in the tables below.

Identifier	Anileridine	Anileridine Dihydrochloride
IUPAC Name	ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate	ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride ^[1]
CAS Number	144-14-9 ^[3]	126-12-5 ^[5]
Molecular Formula	C ₂₂ H ₂₈ N ₂ O ₂ ^[3]	C ₂₂ H ₂₈ N ₂ O ₂ ·2HCl ^[6]
Molecular Weight	352.47 g/mol ^[3]	425.39 g/mol ^[6]

Physical Properties

The physical properties of **anileridine hydrochloride** are critical for its formulation and delivery.

Property	Value	Reference
Melting Point	280-287 °C (with decomposition)	^[2]
Solubility	Freely soluble in water and methanol. Soluble in alcohol. Practically insoluble in ether and chloroform.	^[3]
pH (1 in 20 solution)	2.5 - 3.0	^[3]
Partition Coefficient (Log P)	3.7	^[3]

Experimental Protocols

The following sections detail the methodologies for the determination of key physicochemical and identification parameters for **anileridine hydrochloride**, based on established pharmacopeial and analytical chemistry principles.

Melting Point Determination

Objective: To determine the melting range of **anileridine hydrochloride**.

Methodology:

- A small, finely powdered sample of **anileridine hydrochloride** is placed into a capillary tube, sealed at one end.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of **anileridine hydrochloride** in various solvents.

Methodology:

- Qualitative Assessment: A small amount of **anileridine hydrochloride** is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether, chloroform). The mixture is agitated, and the dissolution is observed.
- Quantitative Assessment (Shake-Flask Method):
 - An excess amount of **anileridine hydrochloride** is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated at a constant temperature until equilibrium is reached.
 - The solution is filtered to remove undissolved solid.
 - The concentration of **anileridine hydrochloride** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Identification by UV-Vis Spectrophotometry

Objective: To identify **anileridine hydrochloride** by its characteristic ultraviolet absorption spectrum.

Methodology (based on USP monograph for Anileridine Injection):[\[7\]](#)[\[8\]](#)

- Preparation of Stock Solution: Dissolve 50 mg of **anileridine hydrochloride** in water in a 100-mL volumetric flask, dilute with water to volume, and mix.[\[7\]](#)
- Preparation of Solution A: Transfer 4.0 mL of the Stock Solution to a 100-mL volumetric flask. Add 25 mL of a pH 7.0 buffer solution (prepared by dissolving 22.73 g of anhydrous dibasic sodium phosphate and 14.52 g of monobasic potassium phosphate in water to make 1000.0 mL, and then diluting 25 mL of this buffer with water to 100 mL). Dilute with water to volume and mix.[\[9\]](#)
- Preparation of Solution B: Transfer 20.0 mL of the Stock Solution to a 100-mL volumetric flask, add 25 mL of the pH 7.0 Buffer solution, dilute with water to volume, and mix.[\[9\]](#)
- Analysis: Record the UV absorption spectrum of Solution A and Solution B. Solution A should exhibit a maximum absorbance at 234 ± 1 nm, and Solution B should exhibit a maximum absorbance at 285 ± 2 nm.[\[9\]](#)

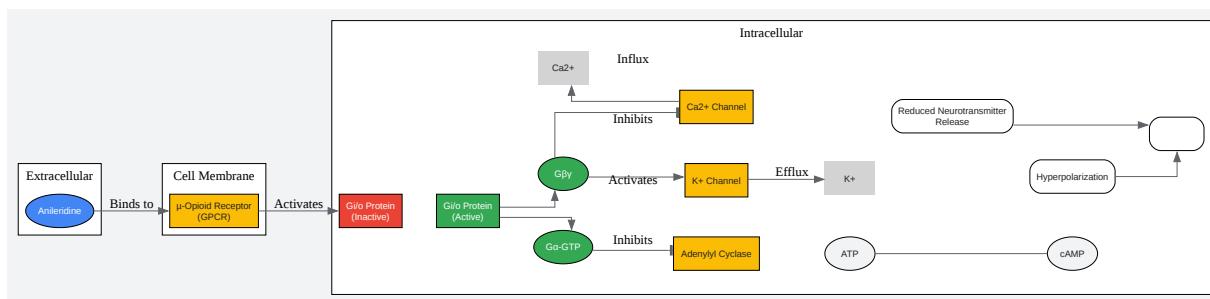
Identification by Colorimetric Reaction

Objective: To confirm the presence of anileridine using a colorimetric reaction.

Methodology (based on USP monograph for Anileridine Injection):[\[7\]](#)[\[8\]](#)

- Dilute a volume of a solution containing **anileridine hydrochloride** equivalent to about 1.25 mg of anileridine with water to 5 mL.[\[7\]](#)[\[8\]](#)
- Add 2 mL of a 1 in 100 solution of p-dimethylaminobenzaldehyde in alcohol.[\[7\]](#)[\[8\]](#)
- A yellow color develops immediately.[\[7\]](#)[\[8\]](#)

Mechanism of Action and Signaling Pathway

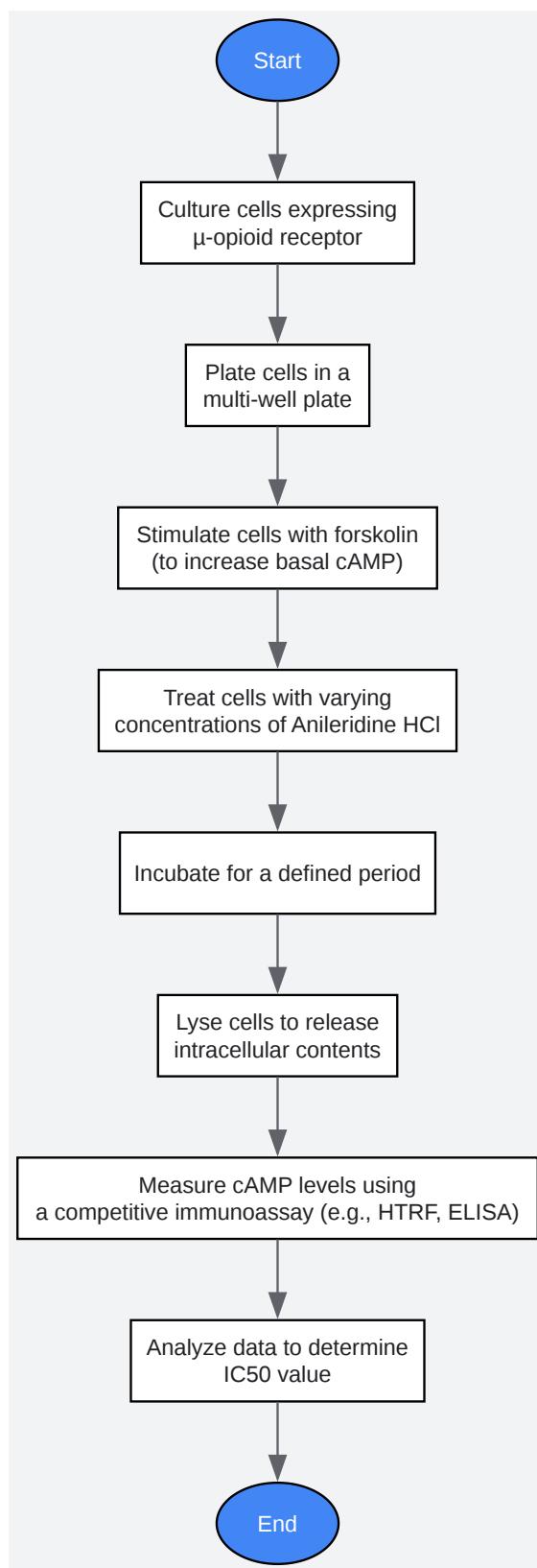

Anileridine is a potent opioid agonist with a primary affinity for the μ -opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[\[5\]](#)[\[10\]](#) Its analgesic effects are mediated

through its action on the central nervous system.

Upon binding to the μ -opioid receptor, anileridine initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[11][12]

The activation of the Gi/o protein leads to the dissociation of its α and $\beta\gamma$ subunits.[13][14] The $\text{G}\alpha$ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][15] The $\text{G}\beta\gamma$ subunit acts on ion channels, leading to the activation of inwardly rectifying potassium (K^+) channels and the inhibition of voltage-gated calcium (Ca^{2+}) channels.[14][15] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.

Below is a diagrammatic representation of the primary signaling pathway of anileridine.



[Click to download full resolution via product page](#)

Anileridine's primary signaling cascade.

Experimental Workflow for In Vitro Signaling Assay

To assess the functional activity of **anileridine hydrochloride** on its target receptor, a cell-based assay measuring the inhibition of cAMP production can be employed.

[Click to download full resolution via product page](#)

Workflow for cAMP inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANILERIDINE HYDROCHLORIDE CII (250 MG) | 126-12-5 [chemicalbook.com]
- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anileridine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalaria.pharmacology.org]
- 5. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. newdruginfo.com [newdruginfo.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Anileridine hydrochloride cii | 126-12-5 | AAA12612 [biosynth.com]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anileridine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-physicochemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com